molecular formula C25H18F3N3O5 B10836921 1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid

1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid

Cat. No.: B10836921
M. Wt: 497.4 g/mol
InChI Key: QUYMGOJIHUGBPQ-UHFFFAOYSA-N
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Description

The compound “US9216972, 61” is a tricyclic heterocyclic compound that has been studied for its potential therapeutic applications. It is known to interact with the sphingosine 1-phosphate receptor, which plays a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9216972, 61” involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The specific reaction conditions and reagents used in each step are critical to achieving high yields and purity. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or patents .

Industrial Production Methods

Industrial production of “US9216972, 61” typically involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

“US9216972, 61” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with the sphingosine 1-phosphate receptor. This interaction triggers a cascade of intracellular signaling pathways that can influence cell proliferation, apoptosis, and other physiological processes. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9216972, 61” is unique due to its specific interaction with the sphingosine 1-phosphate receptor and its potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its unique properties and effects .

Properties

Molecular Formula

C25H18F3N3O5

Molecular Weight

497.4 g/mol

IUPAC Name

1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C25H18F3N3O5/c26-25(27,28)19-20(14-4-2-1-3-5-14)29-36-23(19)22-17-12-34-18-8-13(6-7-16(18)21(17)30-35-22)9-31-10-15(11-31)24(32)33/h1-8,15H,9-12H2,(H,32,33)

InChI Key

QUYMGOJIHUGBPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC3=C(C=C2)C4=NOC(=C4CO3)C5=C(C(=NO5)C6=CC=CC=C6)C(F)(F)F)C(=O)O

Origin of Product

United States

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